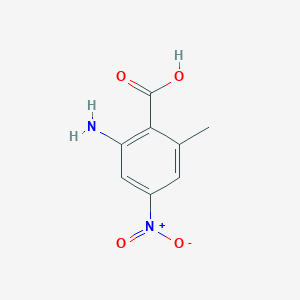

2-Amino-6-methyl-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

121285-23-2 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2-amino-6-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

ALEOMMQAWGBXDE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |

Synonyms |

Benzoic acid, 2-amino-6-methyl-4-nitro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrobenzoic Acid

Disclaimer: Initial searches for "2-Amino-6-methyl-4-nitrobenzoic acid" did not yield specific information for a compound with this exact nomenclature. This guide therefore focuses on the closely related and well-documented isomer, 2-Amino-4-methyl-6-nitrobenzoic acid (CAS No. 100093-07-0), assuming a potential typographical error in the original query.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2-Amino-4-methyl-6-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Data

2-Amino-4-methyl-6-nitrobenzoic acid is a substituted aromatic carboxylic acid containing an amino group, a methyl group, and a nitro group. These functional groups contribute to its specific chemical reactivity and physical characteristics.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Amino-4-methyl-6-nitrobenzoic acid. The data is primarily based on computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 196.16 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-amino-4-methyl-6-nitrobenzoic acid | --INVALID-LINK--[1] |

| CAS Number | 100093-07-0 | --INVALID-LINK--[1] |

| XLogP3 | 1.5 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

| Exact Mass | 196.04840674 Da | --INVALID-LINK--[1] |

| Monoisotopic Mass | 196.04840674 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 109 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 14 | --INVALID-LINK--[1] |

| Complexity | 250 | --INVALID-LINK--[1] |

Spectral Data

-

¹H NMR: For the related compound 2-Methyl-6-nitrobenzoic acid in DMSO-d₆, proton signals are observed at approximately δ 7.998, 7.733, 7.608 (aromatic protons), and 2.414 (methyl protons) ppm.[2]

-

¹³C NMR: For 2-Amino-5-nitrobenzoic acid, carbon signals are present in the aromatic region, with the carboxylic acid carbon appearing at a characteristic downfield shift.[3]

-

IR Spectroscopy: The infrared spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic vibrations for the nitro group (symmetric stretching around 1340 cm⁻¹) and the carboxylic acid group.[4] An IR spectrum for 2-methyl-6-nitrobenzoic acid is also available.[5]

-

Mass Spectrometry: The mass spectrum of 2-Methyl-6-nitrobenzoic acid is available for review.[6]

Experimental Protocols

Synthesis of 2-Amino-4-methyl-6-nitrobenzoic Acid (Proposed)

A plausible synthesis route for 2-Amino-4-methyl-6-nitrobenzoic acid can be adapted from established methods for similar compounds, such as the synthesis of 2-methyl-4-nitrobenzoic acid. This proposed protocol involves the nitration of a substituted toluene followed by oxidation.

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of 2-Amino-4-methyl-6-nitrobenzoic acid.

Detailed Methodology:

-

Nitration of 2-Amino-4-methyltoluene:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-4-methyltoluene in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitrated product, 2-amino-4-methyl-6-nitrotoluene.

-

Filter the precipitate, wash with water, and dry.

-

-

Oxidation to 2-Amino-4-methyl-6-nitrobenzoic acid:

-

Suspend the dried 2-amino-4-methyl-6-nitrotoluene in water.

-

Heat the suspension and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.

-

Reflux the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2-Amino-4-methyl-6-nitrobenzoic acid.

-

Filter the crude product, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure 2-Amino-4-methyl-6-nitrobenzoic acid.

-

Analytical Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of the synthesized product.

Methodologies:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, respectively, and to ensure the absence of impurities.

-

IR Spectroscopy: Prepare a sample of the purified product as a KBr pellet or a mull. Record the infrared spectrum to identify the characteristic functional group vibrations (e.g., N-H, C=O, N-O stretching).

-

Mass Spectrometry: Analyze a sample of the purified product using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern, further confirming the structure.

Biological Activity and Signaling Pathways

Extensive searches of the available scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways for 2-Amino-4-methyl-6-nitrobenzoic acid.

However, it is known that nitroaromatic compounds can exhibit a range of biological effects, and their mechanisms of action are a subject of ongoing research.[7] For instance, some nitroaromatic compounds are known to be bioreduced to reactive intermediates that can interact with cellular macromolecules.

Given the lack of specific data for the target compound, a generalized logical relationship for the potential bioactivation of a generic nitroaromatic compound is presented below. This is a hypothetical pathway and has not been experimentally validated for 2-Amino-4-methyl-6-nitrobenzoic acid.

Hypothetical Bioactivation Pathway:

Caption: A generalized, hypothetical pathway for the bioactivation of a nitroaromatic compound.

Safety and Handling

Specific safety and handling data for 2-Amino-4-methyl-6-nitrobenzoic acid are not available. Therefore, it is prudent to handle this compound with the care required for a novel chemical with unknown toxicological properties. General precautions for handling aromatic nitro and amino compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

This guide provides a summary of the available and inferred information on 2-Amino-4-methyl-6-nitrobenzoic acid. Further experimental investigation is required to fully elucidate its chemical, physical, and biological properties.

References

- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

- 6. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

- 7. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. The following sections outline three distinct multi-step synthesis routes, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted anthranilic acid derivative. Its trifunctional nature, featuring an amino group, a methyl group, and a nitro group on the benzoic acid core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the construction of diverse molecular scaffolds. This guide explores three logical and scientifically sound pathways for the synthesis of this important molecule, starting from readily available precursors.

Pathway 1: Synthesis via Sandmeyer Reaction of 2,6-Dimethyl-4-nitroaniline

This pathway commences with the commercially available 2,6-dimethyl-4-nitroaniline. The synthesis involves the conversion of the amino group to a nitrile via the Sandmeyer reaction, followed by hydrolysis to yield the desired carboxylic acid.

Diagram of Pathway 1

Caption: Synthesis of this compound via a Sandmeyer reaction.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 2-Cyano-6-methyl-4-nitrotoluene via Sandmeyer Reaction

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-cyano-6-methyl-4-nitrotoluene. The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

To the crude 2-cyano-6-methyl-4-nitrotoluene (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Recrystallization from a suitable solvent such as ethanol or acetic acid affords pure this compound.

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 2-Cyano-6-methyl-4-nitrotoluene | 2,6-Dimethyl-4-nitroaniline | NaNO₂, HCl, CuCN, KCN | 75-85 | >95 |

| 2 | This compound | 2-Cyano-6-methyl-4-nitrotoluene | H₂SO₄, H₂O | 80-90 | >98 |

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution

This pathway utilizes a nucleophilic aromatic substitution (SNAAr) reaction, where the chloro group of a suitable precursor is displaced by an amino group. The synthesis begins with the oxidation of 2-chloro-6-methyl-4-nitrotoluene.

Diagram of Pathway 2

Caption: Synthesis of this compound via SNAAr.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 2-Chloro-6-methyl-4-nitrobenzoic acid

-

In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, suspend 2-chloro-6-methyl-4-nitrotoluene (1.0 eq) in water.

-

Heat the suspension to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 2-3 hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-chloro-6-methyl-4-nitrobenzoic acid.

Step 2: Amination to this compound

-

In a high-pressure autoclave, place 2-chloro-6-methyl-4-nitrobenzoic acid (1.0 eq), aqueous ammonia (excess), and a copper catalyst (e.g., copper(I) oxide or copper sulfate).

-

Seal the autoclave and heat the mixture to 150-180 °C. The pressure will increase due to the heating and the evolution of ammonia gas.

-

Maintain the temperature and pressure for 8-12 hours, with stirring.

-

Cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.[1]

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 2-Chloro-6-methyl-4-nitrobenzoic acid | 2-Chloro-6-methyl-4-nitrotoluene | KMnO₄, H₂O | 70-80 | >97 |

| 2 | This compound | 2-Chloro-6-methyl-4-nitrobenzoic acid | NH₃, Cu catalyst | 60-75 | >98 |

Pathway 3: Synthesis via Nitration of 2-Amino-6-methylbenzoic Acid

This approach involves the direct nitration of 2-amino-6-methylbenzoic acid. The directing effects of the amino and methyl groups (ortho-, para-directing) and the carboxyl group (meta-directing) must be carefully considered to achieve the desired regioselectivity. The amino group is a strong activating group, while the methyl group is a weaker activator. The carboxyl group is a deactivating group. The nitration is expected to occur at the position para to the strongly activating amino group and meta to the deactivating carboxyl group.

Diagram of Pathway 3

Caption: Synthesis of this compound via nitration.

Experimental Protocol for Pathway 3

-

In a flask cooled in an ice-salt bath, slowly add 2-amino-6-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring, keeping the temperature below 10 °C.

-

Once the substrate is completely dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated product is collected by filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol.

Quantitative Data for Pathway 3

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | This compound | 2-Amino-6-methylbenzoic acid | HNO₃, H₂SO₄ | 65-75 | >97 |

Conclusion

This guide has detailed three viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Each route offers a distinct set of advantages and challenges. For instance, the Sandmeyer reaction in Pathway 1 is a classic and reliable method for introducing a nitrile group, which is then readily hydrolyzed. Pathway 2, involving a nucleophilic aromatic substitution, is a good option if the chlorinated precursor is accessible, though it requires high pressure and temperature. Pathway 3 is the most direct route but may require careful control of reaction conditions to ensure the desired regioselectivity of the nitration. Researchers and drug development professionals can use this guide as a comprehensive resource for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-6-methyl-4-nitrobenzoic Acid and Related Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methyl group, and a nitro group on a benzoic acid core, suggests a range of chemical properties relevant to pharmaceutical and materials science research. The positions of these functional groups significantly influence the molecule's polarity, solubility, crystal packing, and reactivity. This guide synthesizes available data on structurally similar compounds to provide a predictive analysis of its physical characteristics.

Predicted Physicochemical Properties

The following table summarizes the physical and chemical properties of isomers and structurally related analogs of this compound. This data is essential for predicting the behavior of the target compound in various experimental and development settings.

| Property | 2-Amino-4-methyl-6-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid |

| Molecular Formula | C₈H₈N₂O₄[1] | C₇H₆N₂O₄[2] | C₈H₇NO₄[3] | C₇H₆N₂O₄[4] |

| Molecular Weight | 196.16 g/mol [1] | 182.13 g/mol [2] | 181.15 g/mol [3] | 182.13 g/mol [4] |

| Melting Point | Not Available | 189 °C (decomp)[2] | 150-154 °C[3] | 239 °C[4] |

| Boiling Point | Not Available | 412.3±35.0 °C (Predicted)[2] | Not Available | 440.9±35.0 °C (Predicted)[4] |

| Density | Not Available | 1.568±0.06 g/cm³ (Predicted)[2] | Not Available | 1.568±0.06 g/cm³ (Predicted)[4] |

| Solubility | Not Available | Not Available | Not Available | Soluble in water and organic solvents, pH-dependent.[5] |

| pKa | Not Available | Not Available | Not Available | Not Available |

| LogP | 1.5 (Computed)[1] | 1.97960[2] | Not Available | 1.97960[4] |

| Appearance | Not Available | Not Available | Solid[3] | Yellow crystalline solid[4][5] |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of a novel compound like this compound are crucial for its characterization. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point. For a pure compound, this range should be narrow (0.5-1 °C). A broad melting range often indicates the presence of impurities.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

The chemical shifts, integration of peaks, and coupling constants are analyzed to confirm the proton and carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the dry sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film or in a suitable solvent.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The presence of characteristic absorption bands for the functional groups (e.g., -COOH, -NH₂, -NO₂, C-H, C=C) is confirmed.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

-

The fragmentation pattern can provide additional structural information.

-

Solubility Studies

Solubility is a critical parameter for drug development and formulation.

Methodology:

-

An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Conclusion

While direct experimental data for this compound is scarce, a predictive understanding of its physical characteristics can be established by examining its close isomers. The provided data and general experimental protocols offer a foundational guide for researchers and scientists in the fields of chemistry and drug development to synthesize, characterize, and utilize this and similar novel compounds. The structural nuances imparted by the specific substitution pattern of the amino, methyl, and nitro groups will ultimately dictate its precise properties, which must be confirmed through empirical investigation.

References

Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary for 2-Methyl-6-nitrobenzoic acid

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-6-nitrobenzoic acid. This data serves as a reference for the characterization of similar molecular structures.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-6-nitrobenzoic acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.998 | d | Aromatic H |

| 7.733 | t | Aromatic H |

| 7.608 | d | Aromatic H |

| 2.414 | s | Methyl (-CH₃) |

Solvent: DMSO-d₆, Frequency: 399.65 MHz[1]

Table 2: Infrared (IR) Spectroscopy Data for 2-Methyl-6-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Description |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

Note: The IR spectrum for 2-Methyl-6-nitrobenzoic acid is available, and the table represents characteristic absorptions for the functional groups present.[2]

Table 3: Mass Spectrometry Data for 2-Methyl-6-nitrobenzoic acid

| m/z | Relative Intensity (%) | Assignment |

| 181 | ~60 | [M]⁺ (Molecular Ion) |

| 164 | ~100 | [M-OH]⁺ |

| 136 | ~85 | [M-NO₂]⁺ |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like 2-Methyl-6-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[4]

-

The instrument is equipped with a probe capable of both ¹H and ¹³C detection.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

-

Instrumentation:

-

A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 10-100 µg/mL.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small, volatile molecules.[6]

-

The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector.

-

-

Data Acquisition:

-

The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC).

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[7]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of the molecular ion provides clues about the different functional groups and their connectivity.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]

- 2. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) IR Spectrum [chemicalbook.com]

- 3. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in common laboratory solvents. A comprehensive search for specific experimental data on the solubility of this compound has revealed a lack of published quantitative studies. Therefore, this document provides a framework for determining its solubility, including a generalized experimental protocol and illustrative data from a structurally related compound.

Data Presentation

Due to the absence of specific experimental solubility data for this compound in the public domain, a data table for this compound cannot be provided. As an illustrative example of how such data would be presented, the following table summarizes the solubility of a related compound, 4-Nitrobenzoic acid. Researchers can utilize a similar format to tabulate their findings for this compound.

Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 26 | < 1 mg/mL | [1] |

| Water | Not Specified | 1 g / 2380 mL | [1] |

| Alcohol | Not Specified | 1 g / 110 mL | [1] |

| Methanol | Not Specified | 1 g / 12 mL | [1] |

| Chloroform | Not Specified | 1 g / 150 mL | [1] |

| Ether | Not Specified | 1 g / 45 mL | [1] |

| Acetone | Not Specified | 1 g / 20 mL | [1] |

| Benzene | Not Specified | Slightly Soluble | [1] |

| Carbon Disulfide | Not Specified | Slightly Soluble | [1] |

| Petroleum Ether | Not Specified | Insoluble | [1] |

Experimental Protocols

The following is a detailed, generalized methodology for determining the equilibrium solubility of a compound like this compound in various solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of aliquot taken

-

Safety Precautions: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the compound and each solvent before use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the equilibrium solubility of a compound.

References

Potential Biological Activity of 2-Amino-6-methyl-4-nitrobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-6-methyl-4-nitrobenzoic acid scaffold represents a versatile chemical entity with significant potential for biological activity. While direct studies on its derivatives are limited, analysis of structurally related compounds, particularly those sharing the aminonitrobenzoic acid core, reveals promising avenues for therapeutic applications. This technical guide explores the potential for monoamine oxidase (MAO) inhibition, anticancer, and antimicrobial activities of this compound derivatives, drawing upon data from analogous molecular structures. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.

Potential as Monoamine Oxidase (MAO) Inhibitors

Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated potent inhibitory activity against monoamine oxidases A and B (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative diseases and depression.[1][2] This suggests that derivatives of this compound, particularly hydrazones, could exhibit similar properties.

The following table summarizes the inhibitory activities of selected 2-amino-6-nitrobenzothiazole-derived hydrazones, which serve as exemplar compounds.

| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| 6 | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 ± 0.003 | - | - | [1] |

| 31 | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | - | 0.0018 ± 0.0003 | 766.67 | [1] |

| 3e | Thiophene-containing benzothiazole-hydrazone | >10 | 0.060 | >166 | [3] |

This protocol is adapted from methods used to evaluate benzothiazole-hydrazone derivatives.[3]

Materials:

-

Human MAO-A and MAO-B enzymes

-

Test compounds (derivatives of this compound)

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B, or a commercial substrate like in the MAO-Glo™ kit)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

Positive controls (e.g., clorgyline for MAO-A, pargyline or selegiline for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and positive controls in DMSO.

-

Prepare working solutions by diluting stock solutions in phosphate buffer.

-

Prepare a detection solution containing HRP and Amplex Red in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of test compound solution at various concentrations, and 10 µL of MAO-A or MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the MAO substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the HRP-Amplex Red detection solution.

-

Incubate at 37°C for 15 minutes in the dark.

-

-

Data Analysis:

-

Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590-610 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the in vitro determination of MAO inhibitory activity.

Potential Anticancer Activity

Nitroaromatic compounds are a known class of molecules with potential anticancer properties.[4][5] Their mechanism of action can be varied, but some have been shown to act as alkylating agents or to induce cellular stress.[4] Therefore, derivatives of this compound warrant investigation for their cytotoxic effects against various cancer cell lines.

The following table provides examples of the anticancer activity of some nitroaromatic compounds against different human cancer cell lines. Note that these compounds are not direct derivatives of the core topic but illustrate the potential of the chemical class.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Nitroaromatic Compound 3 | HL-60 (Leukemia) | IC50 | < 8.5 | [4] |

| Nitroaromatic Compound 24 | Jurkat (T-cell leukemia) | IC50 | < 8.5 | [4] |

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | LC50 | ~30 | [6] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | LC50 | ~50 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[9] The presence of amino and nitro groups can modulate this activity. Therefore, derivatives of this compound should be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

The following table shows the Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms, indicating the potential for this class of compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | [1] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | [1] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 | [1] |

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow a fresh culture of the microorganism.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth medium. The concentration range should be broad enough to determine the MIC.

-

Include a positive control (broth with a standard antibiotic), a negative control (broth with the inoculum but no compound), and a sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well (except the sterility control).

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Optionally, the absorbance can be read using a microplate reader at 600 nm.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Synthetic Pathways

The derivatization of this compound can be readily achieved through standard synthetic transformations of its carboxylic acid and amino groups to generate libraries of esters, amides, and other analogues for biological screening.

References

- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]

- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

The Obscure Identity of 2-Amino-6-methyl-4-nitrobenzoic acid: A Review of Available Data

An in-depth investigation into the scientific literature and chemical databases reveals a notable scarcity of specific information regarding the discovery, history, and detailed experimental protocols for 2-Amino-6-methyl-4-nitrobenzoic acid. While data exists for structurally similar isomers and related compounds, this specific molecule remains largely uncharacterized in publicly accessible records. This guide, therefore, serves to highlight the current knowledge gap and present available information on closely related chemical entities to aid researchers in contextualizing this compound.

Physicochemical Characteristics of Related Isomers

To provide a framework for understanding the potential properties of this compound, the following table summarizes the physicochemical data for its closely related isomers. It is crucial to note that these values are not interchangeable and only serve as a comparative reference.

| Property | 2-Amino-4-methyl-6-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid |

| CAS Number | 100093-07-0 | 50573-74-5[1][2] | 610-36-6[3][4][5] | 1975-51-5[6][7] |

| Molecular Formula | C₈H₈N₂O₄[8] | C₇H₆N₂O₄[1] | C₇H₆N₂O₄[5] | C₈H₇NO₄ |

| Molecular Weight | 196.16 g/mol [8] | 182.13 g/mol [1] | 182.13 g/mol [5] | 181.15 g/mol |

| Melting Point | Not Available | Not Available | 239 °C[5] | 150-154 °C |

Synthesis Methodologies of Related Compounds

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, methods for preparing similar structures offer potential synthetic strategies.

A Chinese patent describes a general method for preparing 2-amino-6-nitrobenzoic acid by reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent using a cuprous catalyst.[9] The patent suggests this method is an improvement over older techniques that required high temperature and pressure, leading to low yields and side reactions.[9] Another patented method involves the Hoffman degradation of 3-nitro phthalic imidine.[9]

For the synthesis of 2-methyl-4-nitrobenzoic acid, several routes have been described. One approach involves the oxidation of 4-nitro-o-xylene.[10] However, this reaction can be challenging due to the electron-withdrawing nature of the nitro group, often requiring strong oxidizing agents that can cause environmental concerns.[10] Alternative methods include the hydrolysis of 2-methyl-4-nitrobenzonitrile and the oxidation of the amino group of 4-amino-2-methylbenzoic acid, though the starting materials for these syntheses can be difficult to obtain.[10] A detailed protocol for the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitrophthalic acid has been published, involving a reflux reaction with N-hydroxyphthalimide, nitric acid, and catalysts.[7][11] The crude product is then purified by recrystallization.[7][11]

Logical Flow of a General Amination and Nitration Synthesis

The synthesis of a compound like this compound would likely involve a multi-step process starting from a simpler aromatic precursor. A logical workflow for such a synthesis is depicted below. This is a generalized representation and not a specific protocol for the target compound.

Caption: A generalized synthetic pathway for an amino-methyl-nitrobenzoic acid.

Biological Activity and Applications of Related Compounds

While no biological activity has been reported for this compound, its isomers have found applications in various fields. For instance, 4-Amino-2-nitrobenzoic acid is utilized in the synthesis of dyes and pharmaceuticals and is noted for its UV-absorbing properties.[5] 2-Methyl-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of amino-1H-pyrazole amide derivatives, which are being investigated as Raf kinase inhibitors for potential use in treating melanoma.[7][12] It is also used to create fluorogenic substrates for imaging molecular activity in living cells.[7][12]

Conclusion

The available scientific literature and chemical databases do not provide a detailed history or specific experimental data for this compound. Researchers interested in this particular molecule are encouraged to perform de novo synthesis and characterization. The information provided on its isomers can serve as a valuable starting point for designing synthetic routes and predicting physicochemical properties. Further research is necessary to elucidate the characteristics and potential applications of this sparsely documented compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-6-nitrobenzoic acid | 50573-74-5 [chemicalbook.com]

- 3. 610-36-6|4-Amino-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | FM10684 [biosynth.com]

- 7. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]

- 8. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Thermochemical Data for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Assessment

A comprehensive search for experimental thermochemical data on 2-Amino-6-methyl-4-nitrobenzoic acid has revealed a notable absence of published values in readily accessible scientific literature and databases. While data exists for structurally related compounds, no specific experimental values for the enthalpy of formation, combustion, or sublimation for the title compound could be identified. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the available information for analogous molecules and outlines the standard experimental protocols for determining such crucial thermochemical parameters.

Data for Structurally Related Compounds

For comparative purposes, thermochemical and physical data for several related benzoic acid derivatives are summarized below. It is crucial to note that the presence and position of functional groups (amino, methyl, and nitro groups) significantly influence the energetic properties of a molecule. Therefore, the data for these analogs should not be used as a direct substitute for this compound but can serve as a reference for estimation and computational modeling.

Table 1: Physical and Chemical Properties of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | PubChem CID |

| 2-Amino-4-methyl-6-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | Not available | 20208272[1] |

| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 128-130 (dec.) | 4389-50-8 (CAS)[2] |

| 2-Amino-6-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 180-186 | 50573-74-5 (CAS)[3] |

| Methyl 2-amino-6-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | Not available | 596477[4] |

Table 2: Enthalpy Data for 2-Amino-6-methylbenzoic Acid

| Parameter | Value (kJ/mol) | Method | Reference |

| Enthalpy of Sublimation (ΔsubH°) | 116.1 ± 2.0 | ME | Monte and Hillesheim, 2001[5] |

| Enthalpy of Fusion (ΔfusH) | 27.49 | DSC | Monte and Hillesheim, 2001[5] |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a compound like this compound would typically involve a combination of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry

This technique is used to determine the standard enthalpy of formation (ΔfH°) of a compound.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Apparatus: A static-bomb combustion calorimeter.

-

Procedure:

-

A pellet of the sample (typically 0.5 - 1.0 g) is placed in a crucible inside the combustion bomb.

-

A fuse wire is connected to ignition terminals and placed in contact with the sample.

-

The bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The temperature of the water is monitored until it reaches a steady state.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded until it reaches a new steady state after the combustion is complete.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

-

Data Analysis: The standard massic energy of combustion (Δcu°) is calculated from the temperature change, the mass of the sample, and the energy equivalent of the calorimeter. This value is then used to derive the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) using Hess's law.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the enthalpy of fusion (ΔfusH).

-

Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 K/min) through the melting point of the substance.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion, which is calculated by integrating the heat flow signal over the temperature range of the transition.

Knudsen Effusion Method

This method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation (ΔsubH°) can be derived.

-

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The rate of mass loss is measured.

-

Apparatus: A Knudsen effusion apparatus, consisting of a thermostated cell, a high-vacuum system, and a microbalance.

-

Procedure:

-

The sample is placed in the Knudsen cell.

-

The system is evacuated to a high vacuum.

-

The cell is heated to a desired temperature, and the temperature is maintained constant.

-

The mass loss of the sample is measured over a period of time.

-

The experiment is repeated at several different temperatures.

-

-

Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining the enthalpy of formation.

Caption: Workflow for determining the enthalpy of fusion.

Caption: Workflow for determining the enthalpy of sublimation.

References

- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methylbenzoic acid 99 4389-50-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylbenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable chemical intermediate. The synthesis commences with the commercially available starting material, 2,6-dimethyl-4-nitroaniline.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a three-step process starting from 2,6-dimethyl-4-nitroaniline. This strategy is designed to be robust and utilize common laboratory reagents. The key steps are:

-

Protection of the Amino Group: The amino group of the starting material is protected via acetylation to prevent its oxidation in the subsequent step.

-

Selective Oxidation: One of the methyl groups of the N-acetylated intermediate is selectively oxidized to a carboxylic acid using potassium permanganate.

-

Deprotection of the Amino Group: The acetyl protecting group is removed by acid hydrolysis to yield the final product.

The logical workflow for this synthesis is depicted below.

Caption: Logical workflow of the synthetic pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of N-(2,6-dimethyl-4-nitrophenyl)acetamide (Protection)

This procedure involves the acetylation of the primary amino group of 2,6-dimethyl-4-nitroaniline using acetic anhydride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dimethyl-4-nitroaniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 eq.) to the suspension.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude N-(2,6-dimethyl-4-nitrophenyl)acetamide, which can be further purified by recrystallization from ethanol if necessary.

-

Step 2: Synthesis of 2-Acetamido-6-methyl-4-nitrobenzoic acid (Oxidation)

This key step involves the selective oxidation of one methyl group of the protected intermediate using potassium permanganate. The use of magnesium sulfate is crucial to buffer the reaction mixture and prevent the premature hydrolysis of the acetyl group.[1]

-

Procedure:

-

To a solution of N-(2,6-dimethyl-4-nitrophenyl)acetamide (1.0 eq.) and anhydrous magnesium sulfate (2.5 eq.) in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol), heat the mixture to 80-90°C with vigorous stirring.

-

Slowly add potassium permanganate (2.5-3.0 eq.) in portions over 2-3 hours, maintaining the temperature of the reaction mixture. The purple color of the permanganate should disappear as it is consumed.

-

After the addition is complete, continue stirring at the same temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and quench the excess potassium permanganate by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the target compound.[2][3][4][5]

-

Procedure:

-

Suspend the crude 2-Acetamido-6-methyl-4-nitrobenzoic acid (1.0 eq.) in a mixture of ethanol and 2-4 M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. If the product precipitates as the hydrochloride salt, collect it by filtration.

-

To obtain the free amine, dissolve the solid in water and neutralize with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is approximately 7-8, at which point the product will precipitate.

-

Collect the final product, this compound, by vacuum filtration, wash with cold water, and dry under vacuum.

-

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactant and Reagent Quantities

| Step | Starting Material | Moles (eq.) | Key Reagent(s) | Moles (eq.) | Solvent |

| 1. Acetylation | 2,6-Dimethyl-4-nitroaniline | 1.0 | Acetic anhydride | 1.2 | Glacial Acetic Acid |

| 2. Oxidation | N-(2,6-dimethyl-4-nitrophenyl)acetamide | 1.0 | Potassium permanganate, Magnesium sulfate | 2.5-3.0, 2.5 | Water/Pyridine |

| 3. Deprotection | 2-Acetamido-6-methyl-4-nitrobenzoic acid | 1.0 | Hydrochloric acid | Excess | Ethanol/Water |

Table 2: Reaction Conditions and Expected Yields

| Step | Temperature (°C) | Time (hours) | Expected Yield (%) |

| 1. Acetylation | Reflux (~118°C) | 1-2 | >90% |

| 2. Oxidation | 80-90°C | 5-7 | 40-60% |

| 3. Deprotection | Reflux (~80-90°C) | 4-6 | >85% |

Table 3: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,6-Dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Yellow crystalline solid | 164-165 |

| N-(2,6-dimethyl-4-nitrophenyl)acetamide | C₁₀H₁₂N₂O₃ | 208.22 | Off-white to pale yellow solid | (Predicted) |

| This compound | C₈H₈N₂O₄ | 196.16 | (Predicted) Yellow solid | (Predicted) |

Experimental Workflow Visualization

The following diagram illustrates the detailed experimental workflow for the synthesis.

Caption: Detailed step-by-step experimental workflow.

References

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-methyl-4-nitrobenzoic acid

Disclaimer: No specific Safety Data Sheet (SDS), CAS number, or detailed toxicological information was found for 2-Amino-6-methyl-4-nitrobenzoic acid. The following guide is compiled from data on structurally similar compounds. This information should be used as a preliminary reference only. A thorough risk assessment should be conducted by qualified personnel before handling this compound, and all laboratory work should be performed under the assumption that the compound is hazardous.

This technical guide provides a comprehensive overview of the available safety, handling, and experimental data pertinent to this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of specific data for the target compound, this guide synthesizes information from closely related chemical analogs.

Physicochemical Properties of Related Compounds

The following table summarizes the computed and experimental physicochemical properties of compounds structurally related to this compound. These analogs provide an insight into the likely properties of the target compound.

| Property | 2-Amino-4-methyl-6-nitrobenzoic acid[1] | 2-Methyl-4-nitrobenzoic acid | 2-Amino-6-methylbenzoic acid | 2-Amino-6-nitrobenzoic acid[2] |

| CAS Number | 100093-07-0 | 1975-51-5 | 4389-50-8 | 50573-74-5 |

| Molecular Formula | C₈H₈N₂O₄ | C₈H₇NO₄ | C₈H₉NO₂ | C₇H₆N₂O₄ |

| Molecular Weight | 196.16 g/mol | 181.15 g/mol | 151.16 g/mol | 182.13 g/mol |

| Melting Point | Not Available | 150-154 °C | 128-130 °C (dec.) | Not Available |

| XLogP3 | 1.5 | Not Available | Not Available | Not Available |

| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 | 5 |

Hazard Identification and Safety Precautions

Based on the hazard classifications of related compounds, this compound should be handled as a hazardous substance. The following table summarizes the GHS hazard statements associated with its structural analogs.

| Hazard Statement | Description | Associated Analog(s) |

| H302 | Harmful if swallowed.[3] | 2-Methyl-4-nitrobenzoic acid |

| H315 | Causes skin irritation.[4] | 2-Amino-6-methylbenzoic acid |

| H317 | May cause an allergic skin reaction.[3] | 2-Methyl-4-nitrobenzoic acid |

| H319 | Causes serious eye irritation.[3][4] | 2-Amino-6-methylbenzoic acid, 2-Methyl-4-nitrobenzoic acid |

| H335 | May cause respiratory irritation.[3][4] | 2-Amino-6-methylbenzoic acid, 2-Methyl-4-nitrobenzoic acid |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[3]

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[4][5] Avoid breathing dust.[3][4] Prevent the formation of dust and aerosols.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

First Aid Measures

-

General Advice: If symptoms persist, call a physician.[4][5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4][5] If skin irritation persists, call a physician.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4] Get medical attention if symptoms occur.[5]

Accidental Release and Firefighting Measures

-

Accidental Release: Use personal protective equipment.[5] Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[5] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Experimental Protocols

Representative Synthesis of a Structurally Related Compound: 2-Amino-6-nitrobenzoic acid

The following protocol is adapted from a patented method for the synthesis of 2-amino-6-nitrobenzoic acid via amination of a halo-nitrobenzoic acid precursor.[7] This should serve as a representative method that may require significant modification and optimization for the synthesis of this compound.

Objective: To synthesize 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid.

Materials:

-

2-chloro-6-nitrobenzoic acid

-

Ammonia (aqueous solution or gas)

-

Cuprous catalyst (e.g., Cu₂O, CuI)

-

Organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

-

Base (e.g., Potassium carbonate, Sodium hydroxide)

-

Hydrochloric acid (for workup)

Procedure:

-

To a pressure-rated reaction vessel, add 2-chloro-6-nitrobenzoic acid, the organic solvent, the cuprous catalyst, and the base.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce ammonia into the reaction vessel. The amount will depend on whether an aqueous solution or gas is used.

-

Heat the reaction mixture to a temperature between 70-150 °C.[7] The reaction is typically run under pressure (0.2–3.0 MPa).[7]

-

Maintain the reaction at the set temperature with stirring for a period determined by reaction monitoring (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 0-3 to precipitate the product.[7]

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-6-nitrobenzoic acid.

Biological Activity and Signaling Pathways

No direct information on the biological activity or signaling pathway involvement of this compound was found. However, literature on related structures provides some potential areas for investigation:

-

Antimicrobial and Anticancer Potential: Compounds containing the aminobenzoic acid scaffold have been investigated for a range of biological activities. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antimicrobial activity against MRSA and cytotoxic effects against breast cancer cell lines.[8]

-

Enzyme Inhibition: Benzothiazole derivatives, which share some structural similarities, have been explored as inhibitors of various enzymes. For example, 2-amino-6-nitrobenzothiazole-derived hydrazones have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[9]

-

Anthelmintic Activity: Various 2-amino-6-substituted benzothiazoles have been synthesized and shown to possess anthelmintic properties.[10]

These examples suggest that this compound could be a candidate for screening in various biological assays, particularly in antimicrobial, anticancer, and enzyme inhibition studies. However, its specific activities and mechanisms of action remain to be determined experimentally.

Visualizations

Caption: General workflow for safely handling a potentially hazardous chemical powder.

References

- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with any chemical entity intended for use in research and development, particularly in drug development, establishing stringent purity standards and robust analytical methods for its characterization is paramount. This technical guide provides an overview of the currently available information regarding the purity, synthesis, and analysis of this compound and related compounds.

It is important to note that detailed, publicly available information specifically for this compound is limited. Therefore, this guide also draws upon established methodologies for structurally similar compounds to provide a foundational understanding and framework for quality control.

Physicochemical Properties

A summary of the key physicochemical properties for this compound, based on available data, is presented in Table 1. These parameters are fundamental for the development of analytical methods and for understanding the compound's behavior in various matrices.

Table 1: Physicochemical Properties of 2-Amino-4-methyl-6-nitrobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem |

| Molecular Weight | 196.16 g/mol | PubChem |

| IUPAC Name | 2-amino-4-methyl-6-nitrobenzoic acid | PubChem |

| CAS Number | 100093-07-0 | PubChem |

Synthesis and Purification Strategies

Caption: A generalized workflow for the synthesis and purification of this compound.